5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-3-1-2-10(8-11)9-23-15(19)14(21-22-23)16(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXJIFQKKDUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Amination and Carboxamide Formation: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl and chlorophenyl groups, potentially leading to the formation of phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception. It is often tested for its efficacy against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its bioactive effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,3-Triazole-4-Carboxamides
Key Observations :
- Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions .
- Amide Substituent : The 4-chlorophenylamide group contrasts with ZIPSEY’s hydroxypropanamide and LELHOB’s oxazolylmethyl substituent, suggesting divergent solubility and target selectivity profiles.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- The target compound’s higher molecular weight and logP reflect increased lipophilicity, likely reducing aqueous solubility but improving membrane permeability.
- The carbamoylmethyl analogue’s superior solubility aligns with its bacterial target accessibility .
Structural and Crystallographic Insights
- Crystal Packing : Analogues like ZIPSEY and LELHOB exhibit intermolecular hydrogen bonding (N–H···O) and π-π stacking, stabilizing their crystal lattices. The target compound’s bromine may introduce halogen···π interactions, as observed in related brominated triazoles .
Biological Activity
5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its unique structural features and biological properties.
Chemical Structure and Properties
The compound features a triazole ring, an amino group, and halogenated phenyl groups (bromo and chloro), which contribute to its chemical reactivity and biological activity. Its IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 396.66 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may block or activate certain receptors, influencing cellular signaling pathways.
- Nucleic Acid Interaction : The compound could interfere with DNA or RNA synthesis, affecting cell proliferation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related triazole compounds have demonstrated effectiveness against various bacterial and fungal strains.
Anticancer Activity
Recent findings suggest that this compound has potential anticancer properties. A study focused on optimizing triazole derivatives for treating Chagas disease also reported promising antiproliferative activity against cancer cell lines. The presence of the halogen substituents is believed to enhance the anticancer activity by increasing lipophilicity and modulating interactions with biological targets .
Research Findings and Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
- Methodology : The synthesis of triazole derivatives typically involves multi-step reactions. A one-pot, three-component approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common. For purity optimization, employ high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Ensure inert conditions (argon/nitrogen) to prevent side reactions .
Q. How can researchers validate the structural characterization of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for bromo/chloro substituents) and triazole NH (δ 5.5–6.0 ppm).
- FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm) and triazole ring vibrations (~1450–1500 cm).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase, kinase assays) using fluorometric or spectrophotometric methods. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with target enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Focus on hydrogen bonding with catalytic zinc ions and hydrophobic interactions with phenyl groups.
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of enzyme-ligand complexes. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictory data in pharmacological assays (e.g., varying IC across studies)?
- Methodology :
- Standardize protocols : Ensure consistent buffer pH, temperature, and enzyme concentrations.
- Orthogonal assays : Validate inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent DMSO% differences) .
Q. How can researchers improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Derivatization : Introduce polar groups (e.g., sulfonate, PEG chains) at the triazole N1 or carboxamide positions.
- Nanoparticle formulation : Use PLGA or liposomal encapsulation. Characterize via dynamic light scattering (DLS) and in vitro release studies (PBS, pH 7.4).
- Pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Future Research Directions
- Mechanistic studies : Elucidate off-target effects via proteome-wide affinity profiling.
- Hybrid derivatives : Combine triazole scaffolds with known pharmacophores (e.g., morpholine for CNS penetration) .
- In vivo efficacy : Evaluate antitumor activity in xenograft models with PET imaging (e.g., F-labeled analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
